

(2-Cyclopropylphenyl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Cyclopropylphenyl)boronic acid

Cat. No.: B1418834

[Get Quote](#)

An In-Depth Technical Guide to **(2-Cyclopropylphenyl)boronic Acid**: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. **(2-Cyclopropylphenyl)boronic acid** has emerged as a particularly valuable reagent, distinguished by its unique structural features that offer significant advantages in drug design and synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core properties, synthetic methodologies, and critical applications of this compound.

The significance of boronic acids in pharmacology has been firmly established with the regulatory approval of several boron-containing drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[1][2] These compounds have transitioned from being perceived as potentially toxic to being recognized for their unique ability to form reversible covalent bonds with biological targets, a feature that can lead to enhanced potency and selectivity.[2][3] **(2-Cyclopropylphenyl)boronic acid** leverages this inherent reactivity of the boronic acid moiety while incorporating a cyclopropyl group, a structural motif known to enhance metabolic stability and introduce favorable conformational constraints.[4] This guide will explore these attributes in detail, providing both foundational knowledge and practical, field-proven insights.

Section 1: Core Molecular and Physical Properties

(2-Cyclopropylphenyl)boronic acid is a white to off-white solid at room temperature.^[4] Its fundamental properties, crucial for experimental design and execution, are summarized below. The compound is identified by its unique CAS Number, 1373393-41-9.^{[5][6][7]}

Property	Value	Source(s)
Chemical Formula	C ₉ H ₁₁ BO ₂	^{[4][5][6]}
Molecular Weight	161.99 g/mol	^{[4][5][7]}
Exact Mass	162.085	^[5]
CAS Number	1373393-41-9	^{[4][5][6]}
Appearance	White to off-white solid	^[4]
Boiling Point (Predicted)	311.9°C at 760 mmHg	^{[4][6]}
Density (Predicted)	1.17 g/cm ³	^{[6][8]}
Storage Conditions	2-8°C, under inert gas (Nitrogen or Argon)	^{[4][8]}

Section 2: The Dual Advantage in Medicinal Chemistry: Boronic Acid and Cyclopropyl Moieties

The utility of **(2-Cyclopropylphenyl)boronic acid** in drug discovery stems from the synergistic combination of its two key functional groups.

The Boronic Acid: A Reversible Covalent Warhead

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it an effective Lewis acid.^[9] This electrophilic nature allows it to readily interact with nucleophiles, such as the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes. At physiological pH, the sp²-hybridized boronic acid can accept a hydroxide ion to form a more stable, anionic sp³-hybridized boronate complex. This ability to form reversible, yet stable, covalent bonds is the cornerstone of its application as an enzyme inhibitor, a mechanism exemplified by the proteasome inhibitor drug Bortezomib.^{[2][9]}

The Cyclopropyl Group: A Bioisostere for Metabolic Stability

The cyclopropyl ring is a highly sought-after substituent in medicinal chemistry. It is often used as a bioisostere for a phenyl ring or other larger alkyl groups. Its introduction into a drug candidate can confer several benefits:

- **Enhanced Metabolic Stability:** The strained ring system is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to simple alkyl chains, prolonging the drug's half-life.^[4]
- **Improved Potency:** The rigid structure of the cyclopropyl group can lock the molecule into a specific, biologically active conformation, improving its binding affinity to the target protein.
- **Modulation of Physicochemical Properties:** It can fine-tune properties like lipophilicity (LogP), which is critical for absorption, distribution, metabolism, and excretion (ADME).

Section 3: Primary Application in Suzuki-Miyaura Cross-Coupling

The most prominent application of **(2-Cyclopropylphenyl)boronic acid** is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.^[4] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aryl compounds that form the backbone of countless pharmaceutical agents.^[2]

The reaction involves the coupling of an organoboronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base. The cyclopropylphenyl moiety is transferred from the boron atom to the coupling partner, enabling the construction of complex molecular architectures.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

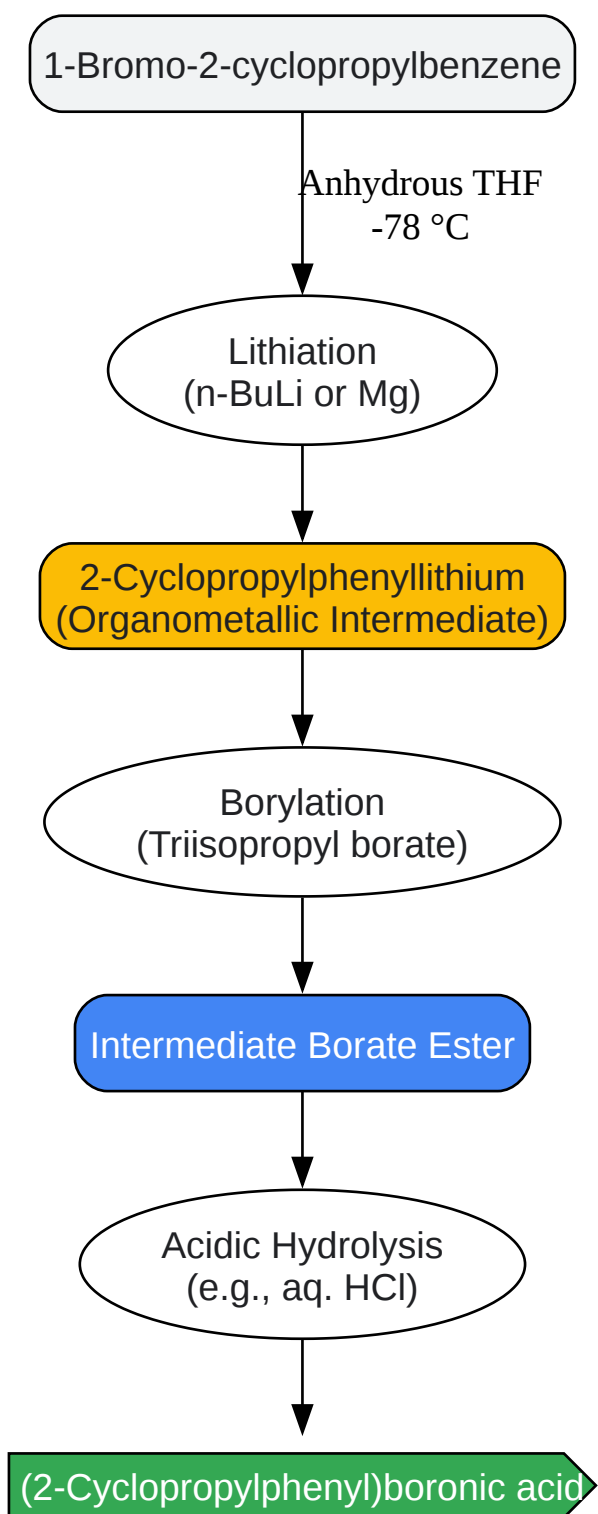
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system; successful formation of the biaryl product confirms the reactivity of the starting materials and the efficacy of the catalytic system.

- **Reaction Setup:** To an oven-dried Schlenk flask, add **(2-Cyclopropylphenyl)boronic acid** (1.2 equivalents), the aryl halide partner (1.0 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , 2-3 equivalents).
- **Inert Atmosphere:** Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the $\text{Pd}(0)$ catalyst is oxygen-sensitive.
- **Solvent Addition:** Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water. The water is necessary to dissolve the inorganic base.
- **Reaction Execution:** Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). The causality here is that higher temperatures are needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. The purpose of the washes is to remove the inorganic base and salts.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Section 4: Synthesis of (2-Cyclopropylphenyl)boronic Acid

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (Grignard or organolithium) with a borate ester, followed by acidic hydrolysis.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **(2-Cyclopropylphenyl)boronic acid**.

Representative Synthetic Protocol

This protocol outlines a common laboratory-scale synthesis. The causality for the stringent conditions (anhydrous, low temperature) is to prevent quenching of the highly reactive organometallic intermediate and minimize side reactions.

- **Preparation of Organometallic Reagent:** Dissolve 1-bromo-2-cyclopropylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under a positive pressure of Argon.
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 1 hour. The low temperature is critical to prevent unwanted side reactions and ensure the stability of the generated aryllithium species.
- **Borylation:** To the cold aryllithium solution, add triisopropyl borate (1.2-1.5 equivalents) dropwise. The borate ester is the electrophile that traps the nucleophilic aryllithium. Continue stirring at -78 °C for 1-2 hours.
- **Quenching and Hydrolysis:** Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding aqueous hydrochloric acid (e.g., 1N HCl). This step hydrolyzes the intermediate borate ester to the desired boronic acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography to yield **(2-Cyclopropylphenyl)boronic acid**.

Section 5: Safety, Storage, and Handling

As with all laboratory chemicals, **(2-Cyclopropylphenyl)boronic acid** should be handled with appropriate care.

- **Handling:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- Storage: Boronic acids can be susceptible to dehydration, forming cyclic anhydrides (boroxines). It is essential to store the compound under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container and at refrigerated temperatures (2-8°C) to ensure its long-term stability and reactivity.[4][8]

Conclusion

(2-Cyclopropylphenyl)boronic acid is a powerful and versatile building block for researchers engaged in organic synthesis and drug discovery. Its molecular formula is $C_9H_{11}BO_2$ and its molecular weight is 161.99 g/mol .[4][5] The combination of a reactive boronic acid moiety, capable of participating in robust C-C bond-forming reactions, and a metabolically stable cyclopropyl group provides a distinct advantage for the construction of novel molecular entities. A thorough understanding of its properties, synthetic routes, and reaction mechanisms, as detailed in this guide, empowers scientists to effectively leverage this reagent in the pursuit of the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (2-Cyclopropylphenyl)boronic acid [myskinrecipes.com]
- 5. m.molbase.com [m.molbase.com]
- 6. guidechem.com [guidechem.com]
- 7. 1373393-41-9|(2-Cyclopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. 2-cyclopropylphenylboronic acid CAS#: 1373393-41-9 [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [(2-Cyclopropylphenyl)boronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1418834#2-cyclopropylphenyl-boronic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1418834#2-cyclopropylphenyl-boronic-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com